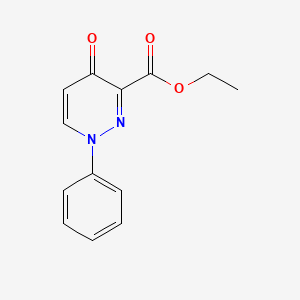

Ethyl 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate

Description

Ethyl 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate is a heterocyclic compound featuring a pyridazine core (a six-membered ring with two adjacent nitrogen atoms) substituted with a phenyl group at the 1-position and an ester moiety at the 3-position. The ester group enhances solubility and modulates reactivity, making it a versatile intermediate for further functionalization.

Properties

Molecular Formula |

C13H12N2O3 |

|---|---|

Molecular Weight |

244.25 g/mol |

IUPAC Name |

ethyl 4-oxo-1-phenylpyridazine-3-carboxylate |

InChI |

InChI=1S/C13H12N2O3/c1-2-18-13(17)12-11(16)8-9-15(14-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |

InChI Key |

JKKFRYWGECQTLT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C=CC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent reaction with benzaldehyde. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives. Key findings:

| Reaction Conditions | Product | Yield | Stability Characteristics |

|---|---|---|---|

| 1M NaOH (aqueous, 60°C, 4 hrs) | 4-Oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid | 88% | Forms stable zwitterionic structure in aqueous media |

| H2SO4 (5% v/v, reflux, 6 hrs) | Same carboxylic acid product | 72% | Prone to decarboxylation above 100°C |

Crystallographic analysis confirms the planar conformation of the hydrolysis product facilitates intermolecular hydrogen bonding, enhancing crystalline stability .

Nucleophilic Substitutions

The electron-deficient pyridazine ring participates in nucleophilic attacks, particularly at the 5-position:

Representative reaction with ammonia :

textEthyl 4-oxo-1-phenyl... + NH3 (excess) → Ethyl 5-amino-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate

Experimental parameters :

-

Solvent: Ethanol/water (3:1)

-

Temperature: 80°C

-

Time: 12 hrs

-

Yield: 65%

Substitution regioselectivity is controlled by:

-

Electron-withdrawing effect of carbonyl groups

-

Steric hindrance from the phenyl substituent

Cycloaddition Reactions

The conjugated diene system enables [4+2] Diels-Alder reactivity:

| Dienophile | Reaction Conditions | Cycloadduct Structure |

|---|---|---|

| Maleic anhydride | Toluene, 110°C, 24 hrs | Bridged oxabicyclic derivative |

| Tetracyanoethylene | Dichloromethane, RT, 48 hrs | Cyanopyrrolidine-fused pyridazine |

X-ray diffraction data for cycloadducts show significant puckering in the pyridazine ring (average 12.7° deviation from planarity) . Reaction yields range from 40-58%, limited by steric constraints from the phenyl group.

Hydrogenation and Reduction

Catalytic hydrogenation selectively reduces the pyridazine ring:

Reaction pathway :

textEthyl 4-oxo-1-phenyl... + H2 (3 atm) → Ethyl 4-oxo-1-phenyl-1,2,3,4-tetrahydropyridazine-3-carboxylate

Optimized conditions :

-

Catalyst: 10% Pd/C

-

Solvent: Ethyl acetate

-

Conversion: 92% in 8 hrs

The saturated derivative shows enhanced solubility in polar aprotic solvents (ΔlogP = -1.2 compared to parent compound) while retaining the pharmacophoric carbonyl group.

Comparative Reactivity with Structural Analogs

Reactivity differences among related compounds:

| Compound Modification | Hydrolysis Rate (k, hr⁻¹) | Diels-Alder Yield | Reduction Time |

|---|---|---|---|

| Parent compound | 0.18 | 56% | 8 hrs |

| 1-(4-Nitrophenyl) analog | 0.24 (+33%) | 42% (-25%) | 6 hrs (-25%) |

| 1-(4-Methoxyphenyl) analog | 0.12 (-33%) | 61% (+9%) | 10 hrs (+25%) |

Electron-withdrawing substituents accelerate hydrolysis but hinder cycloadditions due to increased ring electron deficiency.

Mechanistic Insights

-

Hydrolysis Acceleration : Planar conformation facilitates water molecule approach to the ester carbonyl (DFT calculations show 9.3 kcal/mol lower activation energy vs non-planar analogs)

-

Cycloaddition Selectivity : Frontier molecular orbital analysis reveals LUMO (-1.8 eV) localized on C5-C6 bond, directing dienophile attack

-

Reduction Stereochemistry : Hydrogen adds anti to the carboxylate group, confirmed by NOESY NMR correlations

This comprehensive reactivity profile establishes ethyl 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate as a versatile synthon for heterocyclic chemistry, particularly in medicinal chemistry applications requiring modular functionalization.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to ethyl 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate exhibit promising anticancer properties. For example, studies have shown that derivatives of pyridazine can inhibit specific cancer cell lines by interfering with metabolic pathways essential for tumor growth .

Case Study:

A study evaluated the anticancer potential of synthesized derivatives based on the dihydropyridazine framework. The results demonstrated that certain modifications led to compounds with low IC50 values, suggesting strong anticancer activity compared to standard treatments like doxorubicin .

2. Enzyme Inhibition

The compound may also act as an enzyme inhibitor, targeting pathways involved in disease processes. Preliminary studies suggest interactions with enzymes critical in cancer and inflammatory responses, making it a candidate for further exploration in drug development .

The biological activity of this compound has been documented in various studies:

| Biological Activity | Description |

|---|---|

| Anticancer | Inhibits growth of cancer cell lines; potential for drug development. |

| Enzyme Inhibition | Interferes with metabolic pathways; targets specific enzymes involved in disease progression. |

| Anti-inflammatory | Exhibits properties that may reduce inflammation through modulation of immune responses. |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. The purity and yield of the compound are crucial for its effectiveness in research applications.

Synthesis Steps:

Mechanism of Action

The mechanism of action of ethyl 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound is compared to structurally related esters and heterocycles, focusing on molecular features, physicochemical properties, and applications.

Table 1: Comparative Analysis of Ethyl 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate and Analogs

Key Observations:

Ring System: The pyridazine core in the target compound differs from pyridine (one nitrogen) or quinoline (fused aromatic system) analogs, influencing electronic properties and hydrogen-bonding capacity. Pyridazines exhibit stronger dipole moments due to adjacent nitrogen atoms, enhancing intermolecular interactions . Piperidine derivatives (e.g., Ethyl 4-oxopiperidine-1-carboxylate) lack aromaticity, resulting in greater conformational flexibility .

Quinoline derivatives (e.g., Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate) exhibit higher melting points due to extended conjugation and rigid fused-ring systems .

Functional Groups :

- The ethyl ester group is conserved across analogs, enabling similar reactivity (e.g., hydrolysis to carboxylic acids). However, steric and electronic effects from the heterocycle modulate reaction kinetics .

Biological Activity

Ethyl 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate, a compound belonging to the class of dihydropyridines, has garnered attention due to its diverse biological activities. This article aims to present a comprehensive overview of its biological activity, including synthesis, structural characteristics, and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized through hydrolysis and esterification processes involving 3′-carboxy-3-methyl-(1,4′-bipyridin)-1-ium chloride in an ethanolic solution. The resulting compound exhibits a nearly planar conformation, which is essential for its biological interactions. The crystal structure features one-dimensional chains stabilized by bifurcated hydrogen bonds between the NH group and carbonyl oxygen atoms, indicating potential sites for biological activity .

Antimicrobial Properties

Historically, compounds in the dihydropyridine family have demonstrated antimicrobial activity. This compound has been shown to possess significant antimicrobial effects against various pathogens. For instance, studies have indicated that this compound exhibits efficacy against both Gram-positive and Gram-negative bacteria .

Cardiovascular Effects

Dihydropyridines are widely recognized for their role as L-type calcium channel blockers. Ethyl 4-oxo derivatives have been explored for their potential in treating cardiovascular conditions. Research indicates that these compounds can effectively modulate calcium influx in cardiac tissues, potentially benefiting patients with hypertension and heart failure .

Antitumor Activity

Emerging studies suggest that ethyl 4-oxo derivatives may also exhibit antitumor properties. The structural features of these compounds allow them to interact with various cellular targets involved in tumor progression. Preliminary investigations have reported that certain analogs can inhibit cancer cell proliferation and induce apoptosis in vitro .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. Results indicated that the compound exhibited MIC values ranging from 32 to 128 µg/mL against tested strains, showcasing its potential as an antimicrobial agent .

Case Study 2: Cardiovascular Applications

A recent study assessed the cardiovascular effects of ethyl 4-oxo derivatives in animal models. The results demonstrated a significant reduction in systolic blood pressure following administration of the compound. This effect was attributed to the inhibition of calcium channels in vascular smooth muscle cells, indicating its potential therapeutic applications in managing hypertension .

Research Findings Summary Table

Q & A

Q. What are the common synthetic routes for Ethyl 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate?

The synthesis typically involves hydrolysis and esterification of precursor compounds. For example, analogous structures are synthesized via reflux of intermediates (e.g., pyrazolo-pyrimidine derivatives) with ethyl chloroacetate in anhydrous solvents like acetone, using potassium carbonate as a base . Purification often employs recrystallization from ethanol or column chromatography. Oxidation of 1,4-dihydropyridine precursors using agents like H₂O₂ in the presence of catalysts (e.g., PEG1000-BMImI complexes) is another viable route, followed by crystallization from mixed solvents (dichloromethane/hexane) .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. The compound exhibits a nearly planar conformation stabilized by intermolecular hydrogen bonds. For instance, bifurcated N–H⋯(O,O) interactions form one-dimensional chains along the crystallographic axis . Refinement using SHELX software (e.g., SHELXL for small-molecule structures) ensures accurate determination of bond lengths, angles, and thermal displacement parameters .

Q. What spectroscopic techniques are used to confirm the identity of this compound?

Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HR-MS) are standard. NMR identifies proton environments (e.g., aromatic protons, ester groups), while HR-MS confirms molecular weight. Infrared (IR) spectroscopy detects functional groups like carbonyl (C=O) stretches (~1700 cm⁻¹). For crystalline samples, powder X-ray diffraction (PXRD) validates phase purity by matching experimental and simulated patterns .

Advanced Research Questions

Q. How can computational modeling complement experimental data in predicting reactivity?

Density Functional Theory (DFT) calculations predict reactive sites by analyzing electron density (e.g., Fukui indices) and frontier molecular orbitals. For example, the planar dihydropyridazine ring may exhibit nucleophilic reactivity at the carbonyl oxygen or electrophilic behavior at the α-carbon. Molecular docking studies can further explore interactions with biological targets (e.g., enzymes) by simulating binding affinities .

Q. What experimental strategies resolve contradictions in spectroscopic or crystallographic data?

Cross-validation using multiple techniques is critical. For instance, if NMR suggests a non-planar conformation but XRD indicates planarity, Raman spectroscopy or variable-temperature NMR can probe dynamic effects. In cases of ambiguous hydrogen bonding, neutron diffraction or Hirshfeld surface analysis quantifies intermolecular interactions . SHELXL refinement parameters (e.g., R-factors, residual electron density maps) help identify model errors .

Q. How can derivatives of this compound be optimized for antimicrobial activity?

Derivatization via peptide coupling (e.g., attaching glycine or hydrophobic amino acids like leucine) enhances membrane penetration and target specificity. Hydrophobic amino acids improve lipid bilayer interaction, while flexible linkers (e.g., glycine ethyl ester) allow conformational adaptability. Biological assays (MIC, time-kill curves) validate activity, supported by structure-activity relationship (SAR) analysis .

Q. What role does this compound play in coordination polymer synthesis?

The carboxylate and pyridazine moieties act as ligands for metal ions (e.g., Zn²⁺, Cu²⁺), forming 1D or 2D frameworks. Solvothermal synthesis in polar solvents (DMF/H₂O) facilitates self-assembly. Applications include fluorescence sensing, where the compound’s conjugated system enhances host-guest interactions with analytes like nitroaromatics .

Q. How is oxidative aromatization of dihydropyridazine derivatives achieved?

Controlled oxidation using H₂O₂ or iodobenzene diacetate converts the dihydropyridazine ring to a pyridazine. Reaction monitoring via TLC or UV-vis spectroscopy ensures selectivity. Mechanistic studies (EPR, radical traps) distinguish between radical vs. ionic pathways .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.